N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core and a pyrrolidine-1-sulfonylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide can be achieved through various strategies. . The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multicomponent reactions and dipolar cycloadditions. These methods are advantageous due to their efficiency and ability to produce high yields. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups on the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antibacterial, anti-inflammatory, and antitumor properties, making it valuable in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the development of agrochemicals and coordination complexes for industrial applications.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide
- N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide
- tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate
Uniqueness
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups and its thieno[3,4-c]pyrazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c1-20(2,3)24-18(16-12-28-13-17(16)22-24)21-19(25)14-6-8-15(9-7-14)29(26,27)23-10-4-5-11-23/h6-9H,4-5,10-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCJUHUAIHWAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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